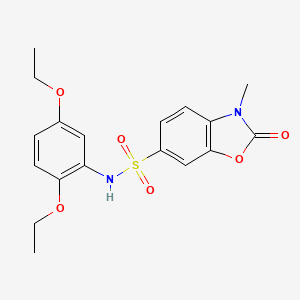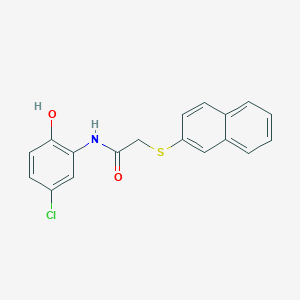
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide
Overview
Description
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide, also known as GW501516, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. It has also been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to increase HDL cholesterol levels and decrease triglyceride levels. In addition, 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide is a selective agonist of the PPARδ receptor. When it binds to this receptor, it activates a variety of biochemical pathways that lead to its physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, which may contribute to its anti-obesity effects. It has also been shown to increase the expression of genes involved in glucose metabolism, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide has a variety of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to decrease inflammation and improve insulin sensitivity. In addition, it has been shown to increase HDL cholesterol levels and decrease triglyceride levels, which may contribute to its cardiovascular benefits.
Advantages and Limitations for Lab Experiments
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide has several advantages for use in lab experiments. It is a highly selective agonist of the PPARδ receptor, which makes it useful for studying the effects of PPARδ activation. It is also relatively stable and has a long half-life, which makes it useful for long-term studies. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects at high concentrations, which can complicate data interpretation. In addition, its use in animal studies has raised ethical concerns, as it has been shown to increase the risk of cancer in animal models.
Future Directions
There are several future directions for the study of 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide. One area of research is the development of more selective agonists of the PPARδ receptor, which may have fewer off-target effects. Another area of research is the use of 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide in combination with other drugs for the treatment of metabolic disorders and cardiovascular disease. Finally, the safety and efficacy of 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide in humans needs to be further studied before it can be considered for clinical use.
Conclusion:
In conclusion, 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide, or 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide, is a chemical compound that has potential applications in scientific research. It is a selective agonist of the PPARδ receptor and has been shown to have a variety of biochemical and physiological effects. While there are advantages to its use in lab experiments, there are also limitations that must be considered. Future research in this area will be focused on developing more selective agonists of the PPARδ receptor, studying the use of 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide in combination with other drugs, and further studying its safety and efficacy in humans.
properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-16-10-5-13(11-17(16)22-4)18(20)19-14-6-8-15(21-3)9-7-14/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXMLFMVXIFHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4225706.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4225716.png)
![N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4225732.png)

![N-(3-methoxyphenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4225741.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4225743.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4225756.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4225760.png)



![N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4225785.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4225790.png)